2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-phenyl-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(4-phenyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-phenyl-1H-pyrazol-1-yl)acetone.
Reduction: Formation of 2-(4-phenyl-1H-pyrazol-1-yl)ethanamine.
Substitution: Formation of 2-(4-phenyl-1H-pyrazol-1-yl)ethyl halides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and antihypertensive properties
Mechanism of Action
The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory and hypotensive effects . Additionally, it may exert anxiolytic effects through the benzodiazepine and nicotinic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
1-(3-nitrophenyl)ethan-1-ol: Contains a nitro group on the phenyl ring, leading to different chemical properties.
Uniqueness
2-(4-phenyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific combination of a pyrazole ring and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-phenylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-6-13-9-11(8-12-13)10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBIFZUYCWNAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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